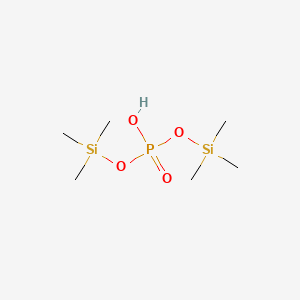
Di-tert-butyl 2-isocyanosuccinate
Vue d'ensemble
Description
Di-tert-butyl 2-isocyanosuccinate (DTBIC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTBIC is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of heterocycles and other important organic compounds. In
Applications De Recherche Scientifique
Di-tert-butyl 2-isocyanosuccinate has been used in a wide range of scientific research applications, including the synthesis of heterocycles, the preparation of chiral compounds, and the development of new drugs. This compound has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenes. Additionally, this compound has been used in the development of new materials, such as polymers and dendrimers.
Mécanisme D'action
Di-tert-butyl 2-isocyanosuccinate is a versatile reagent that can undergo a variety of chemical reactions, including nucleophilic addition, cycloaddition, and oxidation. The isocyanate group in this compound is highly reactive and can react with a variety of nucleophiles, such as amines, alcohols, and thiols. This compound can also undergo cycloaddition reactions with dienes and alkynes to form heterocycles. The oxidation of this compound can lead to the formation of imines and oximes, which can be further transformed into a variety of functional groups.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Di-tert-butyl 2-isocyanosuccinate has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. This compound is also highly reactive and can undergo a variety of chemical reactions, making it a versatile reagent for organic synthesis. However, this compound is also highly toxic and must be handled with care. It can also be difficult to purify, which can lead to contamination and impurities in the final product.
Orientations Futures
Di-tert-butyl 2-isocyanosuccinate has several potential future directions for research. One potential area of research is the development of new drugs using this compound as a starting material. This compound can also be used in the development of new materials, such as polymers and dendrimers. Additionally, this compound can be used in the development of new synthetic methods for the preparation of heterocycles and other important organic compounds. Finally, this compound can be used in the development of new catalysts for chemical reactions, which can lead to more efficient and environmentally friendly chemical processes.
Conclusion
In conclusion, this compound is a versatile reagent that has a wide range of potential applications in scientific research. Its unique properties and potential for use in the development of new drugs and materials make it an important area of research for the future. However, its toxicity and difficulty in purification must be taken into consideration when using this compound in lab experiments.
Propriétés
IUPAC Name |
ditert-butyl 2-isocyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)17-10(15)8-9(14-7)11(16)18-13(4,5)6/h9H,8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQDAODIJHZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391225 | |
| Record name | Di-tert-butyl 2-isocyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027757-05-6 | |
| Record name | Di-tert-butyl 2-isocyanosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1027757-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






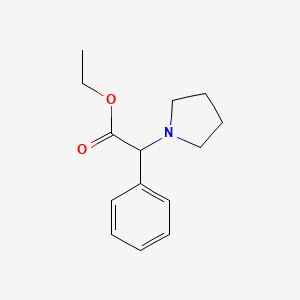
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
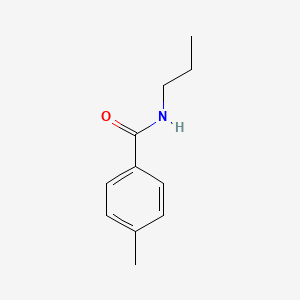
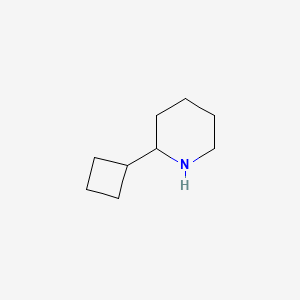
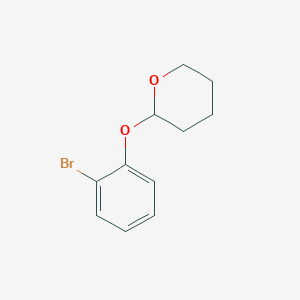
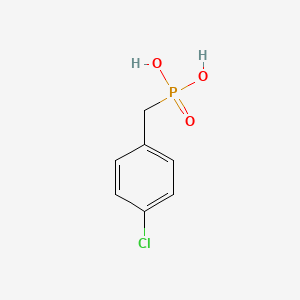
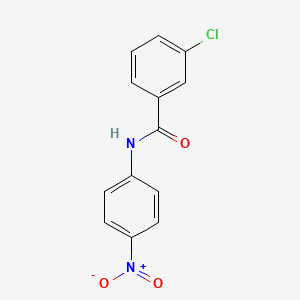


![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
